(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOOYBANAYJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiophene-2-carboxamido Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with an amine to form the thiophene-2-carboxamido group.
Attachment to the Phenyl Ring: The thiophene-2-carboxamido group is then attached to a phenyl ring through a suitable linker, such as a methylene group.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring using a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: The compound can also undergo reduction reactions, particularly at the thiophene ring, leading to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Dihydrothiophene derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of boronic acids in cancer therapy. The incorporation of thiophene derivatives has been shown to enhance the anticancer properties of boronic acids. For instance, compounds similar to (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid have demonstrated selective inhibition of cancer cell proliferation through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival and apoptosis .
Inhibition of Enzymatic Activity
Boronic acids are known to inhibit serine proteases, which play critical roles in various physiological processes and disease states. The specific structure of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid allows it to interact effectively with these enzymes, potentially leading to therapeutic applications in treating conditions like thrombosis and certain cancers .
Sensor Technology
Chemical Sensors
The compound's boronic acid functionality can be utilized in the development of chemical sensors for detecting diols and sugars. Research has shown that thiophene-based boronic acids exhibit enhanced binding affinities for diol-containing compounds, making them suitable candidates for sensor applications. These sensors can be designed to operate under electrochemical conditions, allowing for sensitive and selective detection of biomolecules such as glucose .
Smart Materials
Incorporating (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid into polymer matrices can lead to the creation of smart materials that respond to environmental stimuli. This property is particularly useful in developing responsive coatings or drug delivery systems that release therapeutic agents in response to specific triggers such as pH changes or the presence of certain biomolecules .
Material Science
Polymer Composites
The integration of boronic acids into polymer composites can enhance their mechanical properties and thermal stability. Compounds like (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can be used as cross-linking agents or as functional additives to improve the performance of materials used in various applications, including electronics and packaging .
Nanomaterials
Research indicates that functionalizing nanoparticles with boronic acids can improve their selectivity and effectiveness in drug delivery systems. The unique interactions between boronic acids and biological molecules facilitate targeted delivery, enhancing therapeutic efficacy while minimizing side effects .
Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Proteasome inhibition, signaling pathway modulation |
| Enzyme inhibitors | Interaction with serine proteases | |
| Sensor Technology | Chemical sensors for diols | Enhanced binding affinities |
| Smart materials | Responsive to environmental stimuli | |
| Material Science | Polymer composites | Improved mechanical properties |
| Nanomaterials | Targeted drug delivery through functionalization |
Case Studies
- Anticancer Research : A study investigated the anticancer effects of thiophene-based boronic acids on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential for further development as anticancer therapies .
- Sensor Development : A research team developed a glucose sensor utilizing a thiophene-boronic acid derivative. The sensor demonstrated high sensitivity and selectivity for glucose detection, outperforming traditional methods .
- Nanoparticle Functionalization : In a study on drug delivery systems, nanoparticles were functionalized with boronic acids to enhance targeting capabilities. This approach showed promising results in delivering chemotherapeutics specifically to cancer cells while reducing systemic toxicity .
Mechanism of Action
The mechanism of action of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Phenylboronic Acids with Amide or Imino Linkages
- B4 (3-((2,6-dimethoxyphenyl imino)methyl)phenyl boronic acid): Contains a Schiff base (imino) linkage instead of a carboxamide. Exhibits solubility in ethanol and DMSO, with elemental analysis showing C 63.92%, H 5.25%, N 4.87% .
- B5 (3-((4-acetylphenyl imino)methyl)phenyl boronic acid): Features an acetyl group on the imino-linked phenyl ring. The electron-withdrawing acetyl group may reduce nucleophilicity compared to the thiophene-carboxamide substituent .
Boronic Acids with Heterocyclic or Aromatic Substituents
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrated potent inhibition of fungal histone deacetylase (HDAC), with IC₅₀ values comparable to trichostatin A at 1 µM . The phenoxy-methyl group provides distinct steric and electronic effects compared to the thiophene-carboxamide group.
Combretastatin-derived cis-stilbenes (e.g., Compound 13c) :
Functionalized Phenylboronic Acids for Sensing
- Phenylboronic acid-functionalized carbon dots :
Analytical and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Table 2: Analytical Performance
Biological Activity
The compound (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
The structure of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid features a thiophene ring linked to a carboxamide group and a boronic acid moiety. The synthesis typically involves the coupling of thiophene derivatives with boronic acids through palladium-catalyzed reactions, which has been documented in various studies .
2. Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene-based compounds, including those similar to (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid. For instance, a series of thiophene derivatives demonstrated significant antiviral activity against the Ebola virus, with effective concentrations in the micromolar range. The mechanism of action involved inhibition of viral entry, showcasing the compound's potential as a therapeutic agent .
Table 1: Antiviral Activity of Thiophene Derivatives
| Compound ID | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Thiophene 1 | 0.5 | 10 | 20 |
| Thiophene 2 | 0.7 | 15 | 21.4 |
| Thiophene 3 | 0.4 | 12 | 30 |
3. Antibacterial Activity
The antibacterial efficacy of thiophene derivatives has also been investigated. Studies show that compounds with thiophene structures exhibit inhibitory effects against various strains of bacteria, including ESBL-producing E. coli. The binding interactions between these compounds and bacterial proteins have been elucidated through molecular docking studies, indicating their potential as novel antibacterial agents .
Table 2: Antibacterial Activity Against E. coli Strains
| Compound ID | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Thiophene A | 2 µg/mL |
| Thiophene B | 4 µg/mL |
| Thiophene C | 1 µg/mL |
4. Anticancer Activity
Boronic acids are recognized for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. The compound has shown promising results in vitro against various cancer cell lines, particularly MCF-7 breast cancer cells. The cytotoxic effects were evaluated using IC50 values, revealing significant potency .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 |
| HeLa | 25.00 |
| A549 | 30.50 |
The biological activity of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can be attributed to its interaction with specific biological targets:
- Antiviral Mechanism : Inhibition of viral entry through interference with viral glycoproteins.
- Antibacterial Mechanism : Binding to bacterial enzymes, disrupting their function.
- Anticancer Mechanism : Inhibition of proteasomal activity and modulation of cell signaling pathways involved in proliferation and apoptosis .
6. Case Studies
Several case studies have explored the efficacy and safety profiles of thiophene derivatives:
- Ebola Virus Study : A compound similar to (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid was tested for its ability to inhibit Ebola virus entry in vitro, showing promising results that warrant further clinical investigation .
- Antibacterial Efficacy : A study demonstrated that a series of thiophene derivatives exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as alternative therapies in antibiotic resistance scenarios .
- Cytotoxicity Assessment : Research indicated that the compound had selective cytotoxic effects on cancer cells while sparing healthy cells, underscoring its therapeutic potential in oncology .
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .
- Quantitative NMR (qNMR) : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure purity .
- Karl Fischer Titration : Determines residual water content, critical for hygroscopic boronic acids .
How can researchers design experiments to assess the inhibitory activity of this compound against biological targets?
Q. Advanced
- Tubulin Polymerization Assay : Adapted from methods in , measure IC₅₀ by monitoring turbidity changes at 340 nm. Use paclitaxel as a positive control.
- Binding Affinity Studies :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serine proteases) on a sensor chip. Inject the compound at varying concentrations (1 nM–10 μM) to calculate KD.
- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes upon ligand-protein interaction .
- Cellular Assays : Evaluate apoptosis induction via flow cytometry (FACS) with Annexin V/PI staining .
What factors contribute to variability in analytical data during synthesis optimization?
Advanced
Variability arises from:
- Reaction Conditions : Small fluctuations in temperature (±5°C) or catalyst loading (±2 mol%) can alter yields by >15% .
- Purification Challenges : Boronic acids often form boroxines during column chromatography, leading to underestimated purity. Solid-phase extraction with phenyl boronic acid-functionalized resins improves recovery .
- Example : In , carboxy phenyl boronic acid showed 8.2% RSD across six replicates due to hygroscopicity, while methyl phenyl boronic acid had 4.1% RSD .
How does the electronic and steric environment of the boronic acid group influence its reactivity in cross-coupling reactions?
Q. Advanced
- Steric Effects : Bulky substituents adjacent to the boronic acid (e.g., ortho-methyl groups) hinder transmetalation in Suzuki reactions, reducing yields by ~30% .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) increase Lewis acidity, enhancing reactivity with diols but reducing stability in aqueous media. Hammett σ values correlate with binding constants (ρ = 2.1 for phenyl boronic acids) .
- Case Study : In , boronic acid-containing stilbenes showed higher tubulin inhibition than carboxylic acid analogs due to improved target binding .
How can crystallographic data (e.g., from SHELX) resolve structural ambiguities in this compound?
Q. Advanced
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines positional and displacement parameters. Key metrics:
- Applications : Resolves tautomerism in the thiophene ring and confirms planarity of the boronic acid group .
How do structural analogs of this compound differ in their biological activity, and how can SAR studies be structured?
Advanced
SAR Study Design :
Analog Synthesis : Replace thiophene with furan () or vary substituents on the phenyl ring ().
Activity Profiling : Test analogs against a panel of cancer cell lines (e.g., NCI-60) and calculate GI50 values .
Data Analysis : Use COMPARE algorithm to cluster activity patterns and identify unique mechanisms .
Example Table : Analog Comparison
| Compound | Substituent | IC₅₀ (Tubulin) | Log P |
|---|---|---|---|
| Parent compound | Thiophene-2-carboxamide | 21 μM | 2.8 |
| Furan-2-carboxamide analog | Furan ring | 18 μM | 2.5 |
| CF₃-substituted analog | -CF₃ at para position | 15 μM | 3.2 |
What methodological approaches are recommended to resolve discrepancies in binding affinity measurements across different studies?
Q. Advanced
- Standardize Assay Conditions : Use identical buffer (e.g., PBS pH 7.4), temperature (25°C), and protein batches.
- Control for Boronate Ester Formation : Pre-incubate the compound with 1,2-diols (e.g., mannitol) to confirm specificity .
- Cross-Validate Techniques : Compare SPR (real-time kinetics) with ITC (thermodynamic data) to rule out artifacts .
How can computational methods support the design of derivatives with improved properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.
- Molecular Dynamics (MD) : Simulate binding poses with target proteins (e.g., β-tubulin) to optimize substituent geometry .
- ADMET Prediction : Use QSAR models to estimate solubility (Log S) and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
